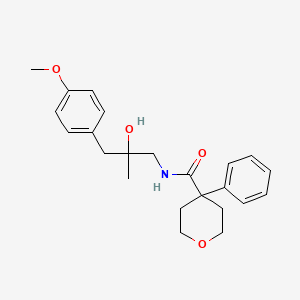

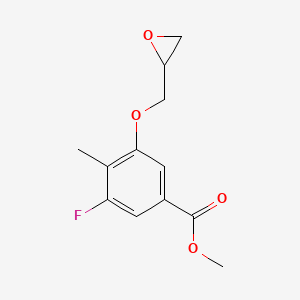

![molecular formula C11H14F2N2O B2413450 1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine CAS No. 1096836-96-2](/img/structure/B2413450.png)

1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine, also known as DFMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DFMPA is a synthetic molecule that belongs to the class of pyrrolidine compounds and is commonly used as a research tool to investigate the mechanism of action of various drugs.

科学的研究の応用

Reactivity and Isomerization

- Enamines of similar structures to 1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine have been shown to exist as mixtures of isomers, which vary with the nature of the amine group. This isomeric behavior influences their reactivity and is controlled by factors like steric hindrance and charge delocalization. These enamines are resistant to C-alkylation due to steric hindrance and stabilizing delocalization (Ham & Leeming, 1969).

As MCH-R1 Antagonists

- Derivatives of similar amines have been identified as potent melanin-concentrating hormone receptor-1 (MCH-R1) antagonists. One compound exhibited significant in vivo efficacy in rats, demonstrating the potential therapeutic applications of such compounds (Huang et al., 2005).

Catalytic Applications

- Amines based on structures related to 1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine have been found to catalyze the epoxidation of alkenes, showing significant asymmetric induction. This suggests their potential use in catalysis, specifically in oxidation reactions (Aggarwal et al., 2003).

Chemical Synthesis

- Such amines are key intermediates in the synthesis of complex molecules like antibiotics. Their synthesis involves steps like asymmetric Michael addition and stereoselective alkylation, highlighting their importance in synthetic organic chemistry (Fleck et al., 2003).

Redox-Annulation

- Cyclic amines, including those structurally related to 1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine, undergo redox-annulations with α,β-unsaturated carbonyl compounds. This process yields ring-fused pyrrolines, indicating potential applications in the synthesis of complex organic structures (Kang et al., 2015).

Coordination Chemistry

- In coordination chemistry, complexes involving similar cyclic amines have been synthesized and characterized. These studies contribute to the understanding of molecular structures and hydrogen-bonding interactions in coordination compounds (Amirnasr et al., 2002).

作用機序

Target of Action

The primary targets of 1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine are currently unknown. The compound is a derivative of pyrrolidinone, a five-membered heterocyclic compound known for its diverse biological activities . .

Mode of Action

Pyrrolidinone derivatives are known to interact with various biological targets, leading to a range of pharmaceutical effects .

Biochemical Pathways

Pyrrolidinone derivatives are known to exhibit diverse biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Given the known biological activities of pyrrolidinone derivatives, it is plausible that this compound could have significant effects at the molecular and cellular levels .

特性

IUPAC Name |

1-[2-(difluoromethoxy)phenyl]pyrrolidin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2O/c12-11(13)16-10-4-2-1-3-9(10)15-6-5-8(14)7-15/h1-4,8,11H,5-7,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGNIRLYJFDRBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=CC=CC=C2OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

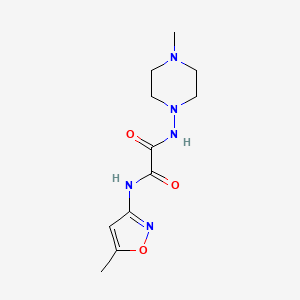

![2-(4-Chlorophenyl)-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone](/img/structure/B2413367.png)

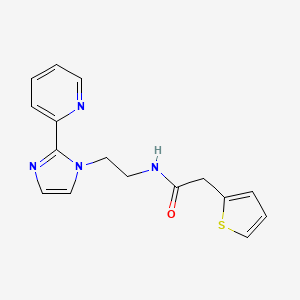

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2413369.png)

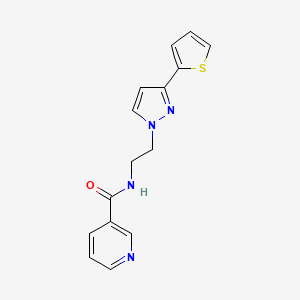

![3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2413371.png)

![(Z)-8-(thiophen-2-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2413373.png)

![6-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2413376.png)

![2-hydroxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-4-carboxamide](/img/structure/B2413378.png)

![4-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethoxy]benzonitrile](/img/structure/B2413388.png)

![1-(benzo[d]thiazol-2-yl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2413390.png)